2,3-Bis(3-hydroxyphenyl)butane-2,3-diol
Description
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is a lignan-type compound characterized by a butane backbone with hydroxyl groups at positions 2 and 3, and two 3-hydroxyphenyl groups attached to these positions. It is structurally related to enterodiol, a key phytoestrogen, but differs in the positioning of the diol groups and substituents. The compound’s molecular formula is C₁₈H₂₂O₄, and its stereochemistry significantly influences its biological activity and interactions with enzymes or transporters .
Properties
CAS No. |
89613-90-1 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2,3-bis(3-hydroxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C16H18O4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10,17-20H,1-2H3 |
InChI Key |
DBCMPCFTJQCPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)(C(C)(C2=CC(=CC=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol typically involves the reaction of appropriate phenolic compounds with butane-2,3-diol under controlled conditions. One common method is the condensation reaction between 3-hydroxybenzaldehyde and butane-2,3-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to alkoxy groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkoxy-substituted butane-2,3-diols.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Enterodiol (2,3-Bis(3-hydroxybenzyl)butane-1,4-diol)
- Structure : Enterodiol features a butane-1,4-diol backbone with 3-hydroxyphenylmethyl groups at positions 2 and 3.
- Key Differences :
- Diol positions: 1,4 in enterodiol vs. 2,3 in the target compound.
- Substitution type: Benzyl groups in enterodiol vs. direct hydroxyphenyl groups in the target compound.
- Biological Role : Enterodiol acts as a phytoestrogen, modulating estrogen receptor activity, whereas the target compound’s biological roles are less well-documented but may involve similar lignan-mediated pathways .
| Property | 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol | Enterodiol |
|---|---|---|
| Diol Positions | 2,3 | 1,4 |
| Molecular Formula | C₁₈H₂₂O₄ | C₁₈H₂₂O₄ |
| CAS Number | Not explicitly listed | 80226-00-2 |
| Key Applications | Under research (potential phytoestrogen) | Dietary lignan, biomarker in nutrition studies |
Stereoisomers of Butane-2,3-diol
Butane-2,3-diol (2,3-BDO) has three stereoisomers: (2R,3R)- , (2S,3S)- , and meso-2,3-BDO . These isomers differ in spatial arrangement but share the same diol backbone.
- Metabolic Pathways: Pseudomonas putida KT2440 utilizes (2R,3R)-2,3-BDO and meso-2,3-BDO via specific dehydrogenases (e.g., PP0552), while (2S,3S)-2,3-BDO is processed by quinoprotein alcohol dehydrogenases (PedE/PedH) .
- Industrial Relevance : Stereoisomers serve as precursors for acetoin and other value-added chemicals .
Butane-2,3-diol Derivatives in Pharmaceuticals
- Peramivir-(butane-2,3-diol)-L-Val :
- Contrast with Target Compound : While the target compound has natural lignan activity, butane-2,3-diol derivatives are synthetically modified for drug delivery optimization.
2,3-Diphenylbutane-1,4-diol
- Structure : Features phenyl groups at positions 2 and 3 and diol groups at 1 and 4.
Functional and Metabolic Comparisons
Role in Microbial Metabolism
- Butane-2,3-diol Isomers : Serve as carbon sources for Pseudomonas putida, with stereospecific dehydrogenation pathways .
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